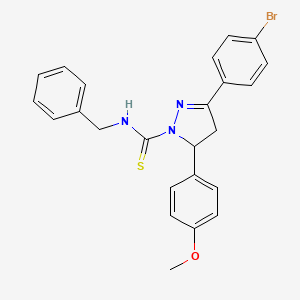

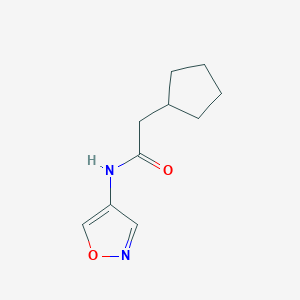

![molecular formula C17H18N4O2S B2411425 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1396675-94-7](/img/structure/B2411425.png)

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the connection of aromatic imidazole units to form 2- (benzo [d]thiazol-2-yl)phenol (BTZ-OH) through Suzuki-Miyaura cross-coupling reactions . The synthesized derivatives are characterized by NMR (1H and 13C), HR-MS, and FT-IR spectra .Molecular Structure Analysis

The molecular structure of similar compounds has been studied systematically using experimental and theoretical methods . The relationship between their molecular structure and photophysical and electrochemical properties has been revealed .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 2- [4- (thiazol-2-yl)phenyl]propionic acids substituted at various positions were prepared by the reaction of diethyl 2-methyl-2- (4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Physical And Chemical Properties Analysis

Unfortunately, there is limited information available about the physical and chemical properties of this specific compound .Scientific Research Applications

Synthesis and Antimicrobial Studies

One of the primary research applications involves the synthesis of new pyridine derivatives, including compounds structurally related to 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide, and their evaluation for antimicrobial properties. Patel and Agravat (2009) demonstrated that 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, prepared from 2-amino-substituted benzothiazoles, show considerable antibacterial activity. This synthesis pathway involves the formation of electrophilic N-acetyl- pyridinium complexes facilitating condensation to yield the desired products, which were then tested for antimicrobial activity (Patel & Agravat, 2009).

Palladium-catalyzed CH Functionalization

Research by Magano et al. (2014) explored the synthesis of oxindole via palladium-catalyzed CH functionalization, a method potentially applicable to the synthesis of complex molecules including those related to this compound. This methodology, based on Buchwald's and Hartwig's methodologies, could facilitate the synthesis of medicinal chemistry compounds, highlighting the versatility of palladium-catalyzed reactions in creating complex molecular architectures (Magano et al., 2014).

Zinc Complexes with Antibacterial Activity

Another significant area of research involves the synthesis of zinc complexes of benzothiazole-derived Schiff bases and their evaluation for antibacterial properties. Chohan et al. (2003) synthesized a series of Schiff bases from 2-amino benzothiazoles and examined their Zn(II) chelates for antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study demonstrated the potential of these complexes as antibacterial agents, suggesting the importance of metal ion coordination in enhancing biological activity (Chohan et al., 2003).

Anticancer Activity Evaluation

Research has also delved into evaluating the anticancer activity of compounds structurally related to this compound. Havrylyuk et al. (2010) synthesized a series of 4-thiazolidinones with benzothiazole moiety and tested them for in vitro anticancer activity. Some compounds showed promising activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines, highlighting the therapeutic potential of these molecules in cancer treatment (Havrylyuk et al., 2010).

Mechanism of Action

Mode of Action

Benzothiazoles are known to interact with various biological targets due to their ability to form stable complexes .

Biochemical Pathways

Benzothiazoles are known to be involved in a variety of biological processes, including cell signaling, gene expression, and enzymatic reactions . The compound’s effects on these pathways could potentially lead to downstream effects on cellular function and physiology.

Pharmacokinetics

Benzothiazoles are generally known to have good bioavailability due to their lipophilic nature, which allows them to easily cross biological membranes .

Result of Action

Benzothiazoles are known to have various biological activities, including antimicrobial, antifungal, and anticancer effects . These effects are likely the result of the compound’s interaction with its molecular targets and its impact on biochemical pathways.

Safety and Hazards

Future Directions

The future directions in the study of similar compounds involve the exploration of their potential therapeutic applications. For instance, the potent and selective TARP subtype γ-8 antagonist, 6- (methyl (4- (pyridin-2-yl)thiazol-2-yl)amino)benzo thiazol-2 (3H)-one (compound 9), has been used for the radiosynthesis of its 11C-isotopologue 1 and preliminary PET evaluation to test the feasibility of imaging TARP γ-8 dependent receptors in vivo .

properties

IUPAC Name |

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-21(11-15(22)19-10-12-6-3-4-9-18-12)17-20-16-13(23-2)7-5-8-14(16)24-17/h3-9H,10-11H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZBYXBNVDTKDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

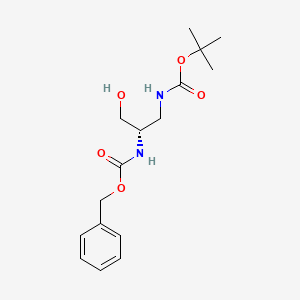

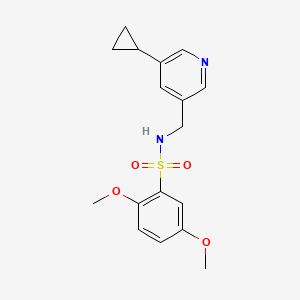

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)

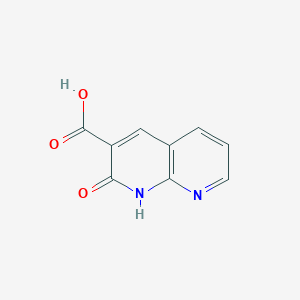

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2411348.png)

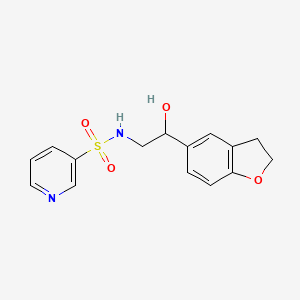

![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)

![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)

![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)

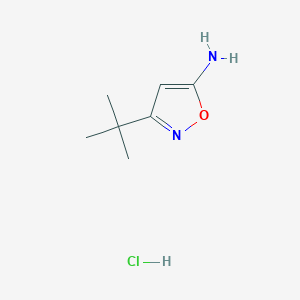

![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)